
Propanedial, 1H-benzimidazol-2-yl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedial, 1H-benzimidazol-2-yl- (9CI) is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of Propanedial, 1H-benzimidazol-2-yl- (9CI) consists of a benzimidazole ring fused with a propanedial group, which imparts unique chemical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedial, 1H-benzimidazol-2-yl- (9CI) typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of Propanedial, 1H-benzimidazol-2-yl- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Propanedial, 1H-benzimidazol-2-yl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
Propanedial, 1H-benzimidazol-2-yl- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of parasitic infections and as an antioxidant.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mecanismo De Acción
The mechanism of action of Propanedial, 1H-benzimidazol-2-yl- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antiparasitic activity is attributed to its ability to interfere with the metabolic processes of parasites, leading to their death. The compound also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to biological molecules .
Comparación Con Compuestos Similares
Propanedial, 1H-benzimidazol-2-yl- (9CI) can be compared with other benzimidazole derivatives, such as:
Albendazole: A well-known antiparasitic drug.
Mebendazole: Another antiparasitic agent with a similar mechanism of action.
Benzimidazole: The parent compound with a wide range of applications.
Propanedial, 1H-benzimidazol-2-yl- (9CI) is unique due to its specific structural features and the presence of the propanedial group, which imparts distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C10H8N2O2/c13-6-5-9(14)10-11-7-3-1-2-4-8(7)12-10/h1-4,6H,5H2,(H,11,12) |
Clave InChI |
JNOOFGLGFCQIJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)

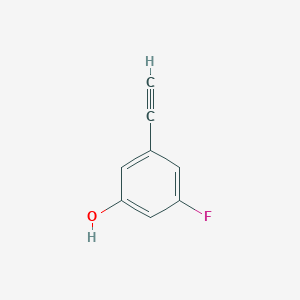
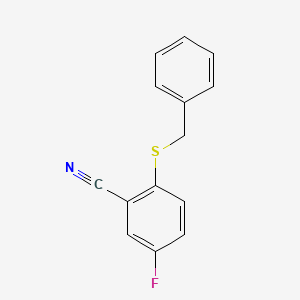

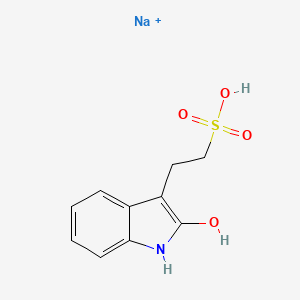
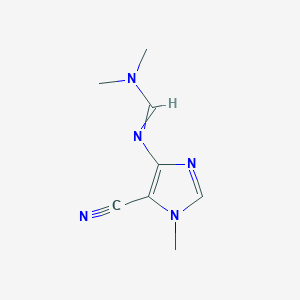
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)


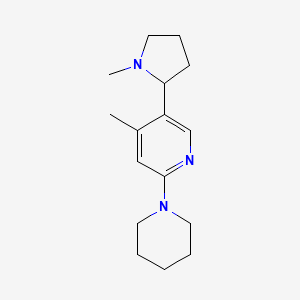
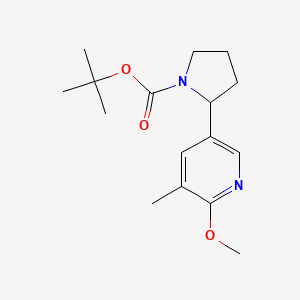
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)
